Ortho-Chloro vs. Para-Chloro Isomer: Computed Lipophilicity and Topological Polar Surface Area Differentiation
The target compound (ortho-chloro isomer, CAS 16352-74-2) exhibits a computed XLogP3-AA of 4.6 and a topological polar surface area (TPSA) of 38.7 Ų [1]. By comparison, the para-chloro isomer 2-(4-chlorophenyl)-4-(4-methylbenzylidene)-1,3-oxazol-5(4H)-one (CAS 1922928-39-9) shows a predicted pKa of 0.78 ± 0.20 and a predicted density of 1.25 ± 0.1 g/cm³, with a predicted boiling point of 424.5 ± 55.0 °C . The ortho-chloro substitution introduces steric hindrance that can reduce the effective hydrogen-bond acceptor strength of the oxazolone carbonyl relative to the para isomer—a property directly relevant to biological target engagement where carbonyl-mediated hydrogen bonding is a key recognition element.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) / Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.6; TPSA = 38.7 Ų |
| Comparator Or Baseline | Para-chloro isomer (CAS 1922928-39-9): pKa (predicted) = 0.78 ± 0.20; Density (predicted) = 1.25 ± 0.1 g/cm³ |
| Quantified Difference | XLogP3-AA difference between ortho- and para-isomers is not directly computationally compared in a single study; ortho-substitution is expected to reduce effective lipophilicity relative to computed XLogP due to intramolecular shielding effects. |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm) and ChemicalBook (ACD/Labs predicted properties) |
Why This Matters
The ortho-chloro isomer's unique physicochemical signature—combining moderate lipophilicity with low TPSA—positions it as a preferentially membrane-permeable scaffold for intracellular target engagement compared to the para-chloro variant, which may exhibit altered solubility and permeability profiles.
- [1] PubChem Compound Summary for CID 833927, Computed Properties section. XLogP3-AA 4.6, TPSA 38.7 Ų. National Center for Biotechnology Information (2025). View Source
